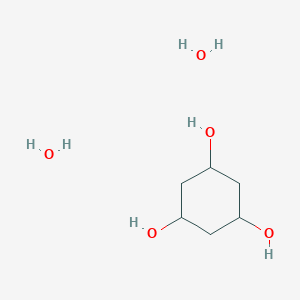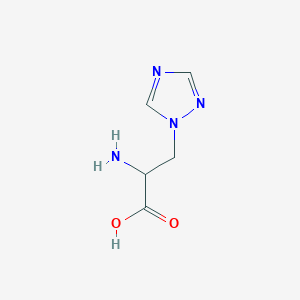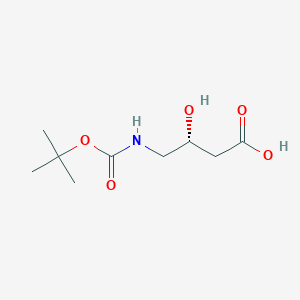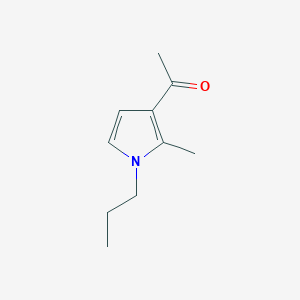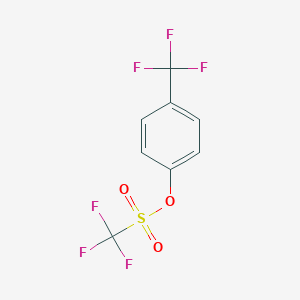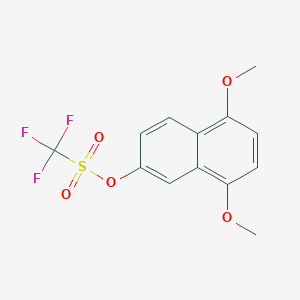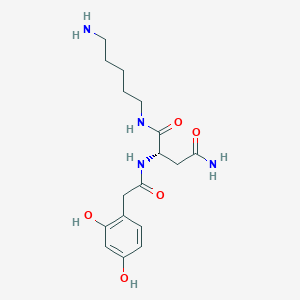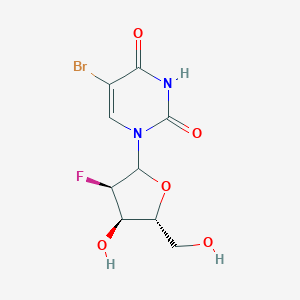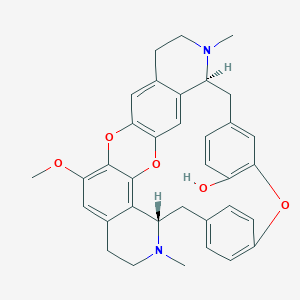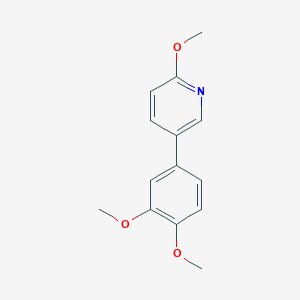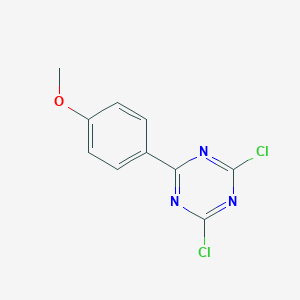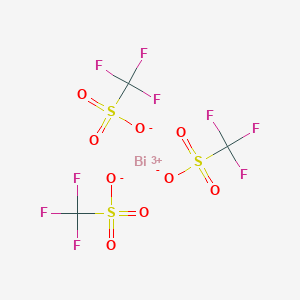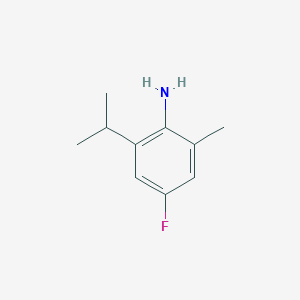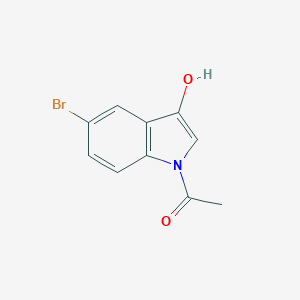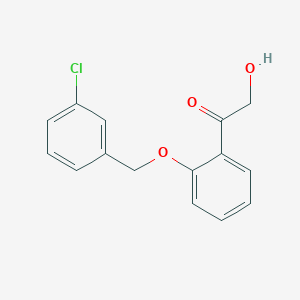
2-(3-Chlorobenzyloxy)phenacyl alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chlorobenzyloxy)phenacyl alcohol, commonly known as CPA, is an organic compound that has been widely used in scientific research. This compound is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 296.77 g/mol. CPA has been used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
作用機序
CPA acts as a photosensitive compound by absorbing light energy and undergoing a photochemical reaction. The resulting reactive species can then interact with other molecules, leading to changes in their structure and function. The mechanism of action of CPA is complex and depends on the specific system being studied.
生化学的および生理学的効果
CPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of phospholipase A2, an enzyme that plays a key role in the inflammatory response. CPA has also been shown to activate protein kinase C, a key regulator of cell signaling pathways. In addition, CPA has been shown to affect the structure and function of cell membranes, leading to changes in cell behavior and function.
実験室実験の利点と制限
One of the main advantages of using CPA in lab experiments is its photosensitivity, which allows for precise control of the timing and location of the photochemical reaction. This makes it a useful tool for studying the mechanism of action of various enzymes and proteins. However, the use of CPA also has some limitations. For example, the photochemical reaction can be affected by a variety of factors, including temperature, pH, and the presence of other molecules. In addition, the synthesis of CPA is a complex process that requires specialized equipment and expertise.
将来の方向性
There are many potential future directions for the use of CPA in scientific research. One area of interest is the development of new drugs and therapies based on the biochemical and physiological effects of CPA. Another area of interest is the study of the mechanism of action of other enzymes and proteins using CPA as a photosensitive compound. Additionally, the development of new synthesis methods for CPA could lead to new applications and discoveries. Overall, CPA is a valuable tool for scientific research and has many potential future applications.
合成法
CPA can be synthesized through a multi-step process that involves the reaction of 3-chlorobenzyl alcohol with phenacyl bromide in the presence of a base. The resulting product is then purified using chromatography to obtain pure CPA. The synthesis of CPA is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学的研究の応用
CPA has been widely used in scientific research as a photosensitive compound. It is used to study the mechanism of action of various enzymes and proteins, including phospholipase A2, protein kinase C, and adenylate cyclase. CPA is also used in the study of membrane structure and function, as well as in the development of new drugs and therapies.
特性
CAS番号 |
121714-71-4 |
|---|---|
製品名 |
2-(3-Chlorobenzyloxy)phenacyl alcohol |
分子式 |
C15H13ClO3 |
分子量 |
276.71 g/mol |
IUPAC名 |
1-[2-[(3-chlorophenyl)methoxy]phenyl]-2-hydroxyethanone |
InChI |
InChI=1S/C15H13ClO3/c16-12-5-3-4-11(8-12)10-19-15-7-2-1-6-13(15)14(18)9-17/h1-8,17H,9-10H2 |
InChIキー |
VVFVOIXLCDENKG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)CO)OCC2=CC(=CC=C2)Cl |
正規SMILES |
C1=CC=C(C(=C1)C(=O)CO)OCC2=CC(=CC=C2)Cl |
その他のCAS番号 |
121714-71-4 |
同義語 |
18O-M2 2-(3-chlorobenzyloxy)phenacyl alcohol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



